molecular formula C16H15ClN2O B4926841 N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea

N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea

Cat. No. B4926841
M. Wt: 286.75 g/mol
InChI Key: SUOOKAQJWBPRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea, also known as GW-501516 or Cardarine, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.

Mechanism of Action

N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This leads to an increase in the expression of genes that are involved in lipid metabolism and energy expenditure. As a result, the body is able to burn more fat and produce more energy, which can lead to improvements in metabolic health and endurance performance.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase fatty acid oxidation in skeletal muscle, improve glucose tolerance, and reduce inflammation in the body. It has also been shown to improve endurance performance in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea in lab experiments is its ability to activate PPARδ selectively. This allows researchers to study the specific effects of PPARδ activation on various physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of this compound in human trials. Another area of interest is its potential use in improving cardiovascular health and endurance performance. Future studies should focus on the long-term effects of this compound on cardiovascular health and endurance performance in humans.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a suitable solvent and catalyst. The reaction yields the desired product, which is then purified using standard procedures.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been extensively studied for its potential use in various research applications. It has shown promising results in preclinical studies as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been investigated for its potential use in improving cardiovascular health and endurance performance.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-6-3-7-14(10-13)18-16(20)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOKAQJWBPRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.